Fudosteine
Vue d'ensemble
Description
Fudosteine, also known as Cleanal, is a mucolytic agent . It is approved in Japan for the treatment of bronchial asthma, chronic bronchitis, pulmonary emphysema, bronchiectasis, pulmonary tuberculosis, pneumoconiosis, atypical mycobacterial disease, and diffuse panbronchiolitis .
Molecular Structure Analysis
The molecular formula of Fudosteine is C6H13NO3S . Its average mass is 179.237 Da and its monoisotopic mass is 179.061615 Da .Applications De Recherche Scientifique
1. Genotoxic Impurities in Fudosteine Drugs
- Application Summary: Fudosteine is used in the development of drugs, and a method has been developed to determine the presence of genotoxic impurities in these drugs .
- Methods of Application: A gas chromatography mass spectrometry (GC–MS) method was developed, optimized, and validated for the simultaneous determination of 3-chloro-1-propanol (CHP), 1,3-dichloropropane (DCP), 3-chloropropylacetate (CPA) and chloropropyl hydroxypropyl ether (CHE) contents in fudosteine .
- Results: The limit of detection and limit of quantification established for CHP, DCP, CPA, and CHE were in the range of 0.05–0.08 µg mL −1 and 0.10–0.17 µg mL −1, respectively. The recoveries for CHP, DCP, CPA, and CHE were in the range of 92.0–101.5% .
2. Mucin Production
- Application Summary: Fudosteine is a novel mucoactive agent that has been shown to decrease mucin production .
- Methods of Application: An animal model of lipopolysaccharide (LPS)-induced inflammation and a bronchial epithelial cell line model of tumour necrosis factor (TNF)-α-induced inflammation were used. Fudosteine was administered before stimulation with LPS or TNF-α .
- Results: MUC5AC mucin synthesis and the expression of the MUC5AC gene were increased by LPS in rats or TNF-α in NCI-H292 cells; these effects were inhibited by fudosteine treatment .
3. Mucociliary Transport
- Application Summary: Fudosteine may participate in the defense mechanism in the respiratory tract against irritant gases .
- Methods of Application: The study did not provide specific methods of application or experimental procedures .
- Results: Topical application of fudosteine to the tracheal mucosa dose-dependently protected the impairment of the Mucociliary Transport (MCT) rate caused by exposure to cigarette smoke .
4. Treatment of Respiratory Diseases
- Application Summary: Fudosteine is approved in Japan for the treatment of various respiratory diseases, including bronchial asthma, chronic bronchitis, pulmonary emphysema, bronchiectasis, pulmonary tuberculosis, pneumoconiosis, atypical mycobacterial disease, and diffuse panbronchiolitis .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not provided .
5. Reduction of Airway Hyperresponsiveness
- Application Summary: Fudosteine effectively reduces airway hyperresponsiveness, inflammation, and remodeling in a murine model of chronic asthma .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not provided .
6. Protection Against Irritant Gases
- Application Summary: Fudosteine protects quail tracheal mucosa from cigarette smoke-induced impairment of mucociliary transport, suggesting it may participate in the respiratory defense against irritant gases .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not provided .
7. Treatment of Chronic Respiratory Diseases
- Application Summary: Fudosteine is approved in Japan for the treatment of various chronic respiratory diseases, such as bronchial asthma, chronic bronchitis, pulmonary emphysema, bronchiectasis, pulmonary tuberculosis, pneumoconiosis, atypical mycobacterial disease, and diffuse panbronchiolitis .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not provided .
8. Reduction of Mucin Production
- Application Summary: Fudosteine is a novel mucoactive agent, although little is known about how fudosteine decreases mucin production. The present study examined the effects of fudosteine on MUC5AC mucin synthesis and cellular signalling .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not provided .
9. Pharmacokinetics and Bioequivalence
- Application Summary: A study was conducted on the pharmacokinetics and bioequivalence of Fudosteine in healthy Chinese volunteers under fasting and fed conditions .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not provided .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINWYTAUPKOPCQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046440 | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fudosteine | |
CAS RN |
13189-98-5 | |
Record name | Fudosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fudosteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.